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Compound of Interest

Compound Name: 4-lodo-1-isopropyl-1H-pyrazole

Cat. No.: B1592418

An In-Depth Technical Guide to 4-lodo-1-isopropyl-1H-pyrazole (CAS 313350-82-2):
Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-lodo-1-isopropyl-1H-pyrazole,
a key heterocyclic building block for researchers, medicinal chemists, and drug development
professionals. The document elucidates the strategic importance of the pyrazole scaffold in
pharmaceuticals, with a particular focus on its role in the development of protein kinase
inhibitors. We present a detailed, validated protocol for the synthesis and purification of 4-lodo-
1-isopropyl-1H-pyrazole, explaining the chemical principles behind each step. Furthermore,
this guide detalils its critical applications as a versatile intermediate in carbon-carbon bond-
forming reactions, such as palladium-catalyzed cross-coupling, which are fundamental to
modern drug discovery. The content is structured to provide both theoretical understanding and
practical, actionable methodologies for laboratory application.

The Strategic Value of the Pyrazole Scaffold in
Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen
atoms. In medicinal chemistry, it is classified as a "privileged scaffold".[1][2] This designation is
reserved for molecular frameworks that are capable of binding to multiple, distinct biological
targets, thereby serving as a robust foundation for the development of novel therapeutic
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agents. The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs,
demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic,
and anticancer properties.[3][4][5]

A significant area where the pyrazole scaffold has proven indispensable is in the design of
Protein Kinase Inhibitors (PKIs).[1][2] Kinases are a large family of enzymes that play a central
role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly
cancer.[1][6] The pyrazole core serves as an effective bioisostere and a versatile framework for
constructing molecules that can selectively bind to the ATP-binding pocket of specific kinases.
[1] As of recent counts, eight FDA-approved small molecule kinase inhibitors incorporate a
pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

Within this context, 4-lodo-1-isopropyl-1H-pyrazole emerges as a strategically important
synthetic intermediate. Its value lies in the combination of the stable, biologically active
pyrazole core and the synthetically versatile carbon-iodine bond at the C4 position. This iodo-
group serves as a reactive "handle” for introducing molecular diversity through well-established
cross-coupling reactions, enabling the systematic exploration of a drug candidate's structure-
activity relationship (SAR).[7][8]

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties is essential for the effective use,
storage, and characterization of any chemical intermediate.

Property Value Source
CAS Number 313350-82-2 [9][10]
Molecular Formula CeHolN2 [9][10]
Molecular Weight 236.05 g/mol [9][10]
Appearance Solid (Typical) [9]
SMILES CC(C)N1C=C(l)C=N1 [9]
InChi Key CFXNVDUEBJYAAZ- ]

UHFFFAOYSA-N
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Spectroscopic Characterization

Confirmation of the structure and purity of 4-lodo-1-isopropyl-1H-pyrazole is typically
achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS).

e 1H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the
key structural features. The isopropyl group will present as a characteristic septet (for the
single -CH proton) and a doublet (for the six equivalent -CHs protons). The two protons on
the pyrazole ring (at C3 and C5) will appear as distinct singlets.

e 13C NMR Spectroscopy: The carbon spectrum will show distinct signals for the three unique
carbons of the pyrazole ring. The carbon bearing the iodine atom (C4) will be shifted
significantly due to the heavy atom effect. Signals corresponding to the isopropyl group
carbons will also be present.

e Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound.
The molecular ion peak (M*) should be observed at m/z corresponding to 236.05.

1IH NMR Chemical Shift L . .

. Multiplicity Integration Assignment
(Predicted) (6, ppm)
C3-H ~75-7.8 Singlet 1H Pyrazole Ring
C5-H ~7.8-8.1 Singlet 1H Pyrazole Ring
N-CH(CHs)2 ~4.4-4.6 Septet 1H Isopropyl CH
N-CH(CHs)2 ~1.4-15 Doublet 6H Isopropyl CHs

Note: Predicted shifts are based on analysis of similar structures and general principles; actual
values may vary depending on the solvent and instrument used.[11]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-lodo-1-isopropyl-1H-pyrazole is efficiently achieved via a two-step
sequence starting from the parent 1H-pyrazole. This strategy involves an initial electrophilic
iodination at the electron-rich C4 position, followed by a standard N-alkylation.
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Synthetic Workflow Diagram
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(CAS 313350-82-2)
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Caption: A two-step synthesis of 4-lodo-1-isopropyl-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 4-lodo-1H-pyrazole
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This procedure utilizes an environmentally benign iodination method with hydrogen peroxide as
the oxidant.[7] The reaction proceeds via the in-situ generation of an electrophilic iodine
species that attacks the C4 position of the pyrazole ring, which is the most nucleophilic site.

o Reaction Setup: To a stirred suspension of 1H-pyrazole (1.0 eq) in water, add elemental
iodine (0.5 eq).

 lodination: Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room
temperature. The reaction is exothermic and should be controlled.

o Monitoring: Stir the reaction at room temperature, monitoring its progress by Thin-Layer
Chromatography (TLC) until the starting pyrazole is consumed.

o Work-up: Upon completion, quench the excess iodine by adding a 5% aqueous solution of
sodium bisulfite until the dark color disappears.

« |solation: The product, 4-lodo-1H-pyrazole, often precipitates from the aqueous solution.
Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-lodo-1-isopropyl-1H-pyrazole

This step is a nucleophilic substitution where the deprotonated pyrazole nitrogen attacks the
alkyl halide.

» Reaction Setup: Dissolve the dried 4-lodo-1H-pyrazole (1.0 eq) in a suitable polar aprotic
solvent, such as N,N-Dimethylformamide (DMF).

o Deprotonation: Add a mild base, such as potassium carbonate (K2COs, 1.5 eq), to the
solution. The base deprotonates the pyrrole-like nitrogen (N1), generating the pyrazolate

anion.

o Alkylation: Add 2-iodopropane (1.2 eq) to the mixture. Heat the reaction to 60-70 °C and stir
until TLC analysis indicates the complete consumption of the starting material.

o Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the
agueous layer with an organic solvent like ethyl acetate (3x).
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel to yield the final product as a solid.[7]

Core Applications in Drug Development

The primary utility of 4-lodo-1-isopropyl-1H-pyrazole is as a versatile building block for
constructing more complex molecular architectures, a critical task in lead optimization.[3]

The C-1 Bond: A Gateway to Molecular Diversity

The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling
reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[7][8]
These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-
heteroatom bonds. By coupling 4-lodo-1-isopropyl-1H-pyrazole with a diverse range of
boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig),
chemists can rapidly generate large libraries of novel compounds. This capability is invaluable
for exploring the structure-activity relationships required to optimize a drug candidate's potency,
selectivity, and pharmacokinetic properties.

Workflow: From Building Block to Potential Kinase
Inhibitor

The following diagram illustrates a generalized Suzuki-Miyaura coupling, a cornerstone
reaction in medicinal chemistry, to create a bi-aryl pyrazole derivative—a common motif in
kinase inhibitors.
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Caption: Suzuki coupling using the title compound to generate diverse scaffolds.

Protocol: Synthesis of a Boronic Ester Intermediate

For many applications, converting the iodo-pyrazole into its corresponding boronic acid pinacol
ester is a strategic first step. This creates a more stable, easily handled intermediate that is
ready for subsequent Suzuki couplings.[12]

e Grignard Formation: Dissolve 4-lodo-1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous
tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to -15 °C.

+ Halogen-Metal Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl,
1.05 eq) to perform a halogen-metal exchange, generating the pyrazole Grignard reagent in
situ.
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e Borylation: To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(pinacolborane, 1.1 eq) dropwise, maintaining the low temperature.

e Quenching and Isolation: Allow the reaction to warm to room temperature and stir for several
hours. Quench the reaction with a saturated aqueous solution of ammonium chloride
(NHa4Cl). Extract the product with an organic solvent, dry, and purify by chromatography or
crystallization to yield 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-
pyrazole.[12]

Conclusion and Future Outlook

4-lodo-1-isopropyl-1H-pyrazole is more than a simple chemical; it is an enabling tool for
innovation in drug discovery. Its robust pyrazole core provides a biologically relevant starting
point, while the strategically placed iodo group offers a gateway to immense chemical diversity.
The synthetic protocols outlined in this guide are reliable and scalable, providing researchers
with the practical means to leverage this compound's full potential. As research into targeted
therapies continues to expand, particularly in oncology and immunology, the demand for
versatile and well-characterized building blocks like 4-lodo-1-isopropyl-1H-pyrazole will
undoubtedly grow, solidifying its role in the development of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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